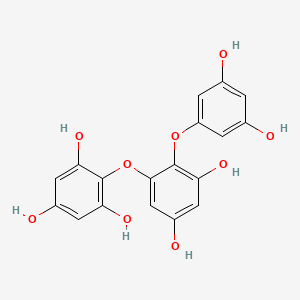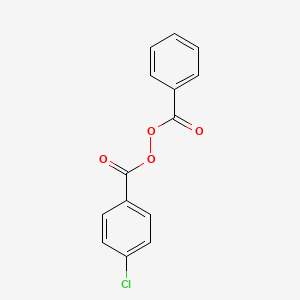
Benzoyl 4-chlorobenzenecarboperoxoate
Vue d'ensemble
Description
Benzoyl 4-chlorobenzenecarboperoxoate: is an organic peroxide compound known for its strong oxidizing properties. It is commonly used in various chemical processes and industrial applications due to its ability to initiate polymerization reactions and act as a bleaching agent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzoyl 4-chlorobenzenecarboperoxoate can be synthesized through the reaction of benzoyl chloride with 4-chlorobenzoyl peroxide under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the formation of the peroxoate linkage.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed and maintained at specific temperatures to ensure optimal yield and purity. The process may also include purification steps such as recrystallization to remove impurities and obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Benzoyl 4-chlorobenzenecarboperoxoate undergoes various chemical reactions, including:
Oxidation: It can oxidize organic substrates, converting them into their corresponding oxides.
Reduction: Under certain conditions, it can be reduced to form benzoyl 4-chlorobenzenecarboxylate.
Substitution: It can participate in nucleophilic substitution reactions, where the peroxoate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other peroxides. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: The major products are typically oxides of the organic substrates.
Reduction: The primary product is benzoyl 4-chlorobenzenecarboxylate.
Substitution: The products depend on the nucleophile used, resulting in various substituted benzoyl derivatives.
Applications De Recherche Scientifique
Chemistry: Benzoyl 4-chlorobenzenecarboperoxoate is used as an initiator in polymerization reactions, particularly in the production of polymers and resins. Its strong oxidizing properties make it valuable in organic synthesis for introducing peroxoate groups into molecules.
Biology: In biological research, it is used to study oxidative stress and its effects on cellular processes. It can induce oxidative damage in cells, making it a useful tool for investigating the mechanisms of oxidative stress and related diseases.
Medicine: While not commonly used directly in medicine, its derivatives and related compounds are studied for their potential therapeutic applications, particularly in the development of antimicrobial and anticancer agents.
Industry: In industrial applications, this compound is used as a bleaching agent in the textile and paper industries. It is also employed in the production of various chemicals and materials due to its strong oxidizing properties.
Mécanisme D'action
Benzoyl 4-chlorobenzenecarboperoxoate exerts its effects primarily through the generation of free radicals. When it decomposes, it releases benzoyloxy radicals, which can initiate radical chain reactions. These radicals interact with molecular targets, leading to the oxidation of organic substrates and the formation of new chemical bonds. The pathways involved include the generation of reactive oxygen species and the subsequent oxidative modification of target molecules.
Comparaison Avec Des Composés Similaires
Benzoyl peroxide: A widely used organic peroxide with similar oxidizing properties.
4-chlorobenzoyl peroxide: Shares structural similarities and is used in similar applications.
Dibenzoyl peroxide: Another organic peroxide used as a polymerization initiator and bleaching agent.
Uniqueness: Benzoyl 4-chlorobenzenecarboperoxoate is unique due to the presence of both benzoyl and 4-chlorobenzoyl groups, which confer distinct reactivity and properties. Its ability to undergo various chemical reactions and its strong oxidizing nature make it a versatile compound in both research and industrial applications.
Propriétés
IUPAC Name |
benzoyl 4-chlorobenzenecarboperoxoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO4/c15-12-8-6-11(7-9-12)14(17)19-18-13(16)10-4-2-1-3-5-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWWMXRIQXRTMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OOC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10823888 | |
| Record name | benzoyl 4-chlorobenzenecarboperoxoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10823888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
790-45-4 | |
| Record name | benzoyl 4-chlorobenzenecarboperoxoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10823888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


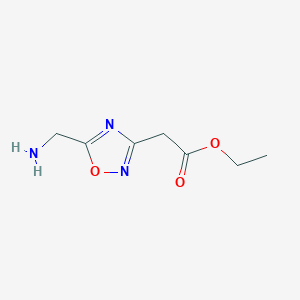
![4-{4-ETHOXY-1,3-DIMETHYL-8-OXOCYCLOHEPTA[C]PYRROL-2-YL}BENZOIC ACID](/img/structure/B3331095.png)
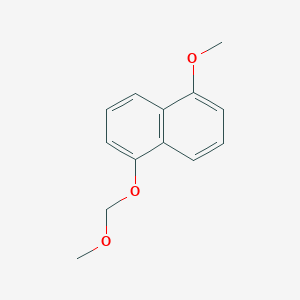

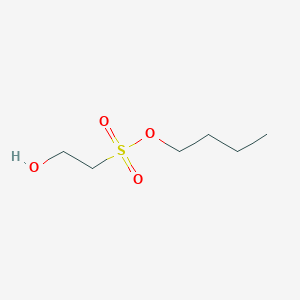
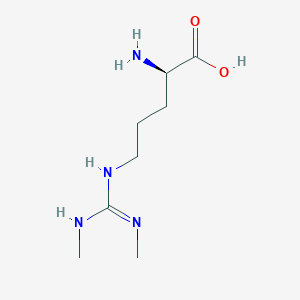
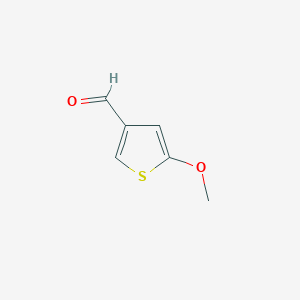
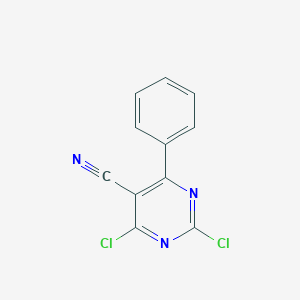

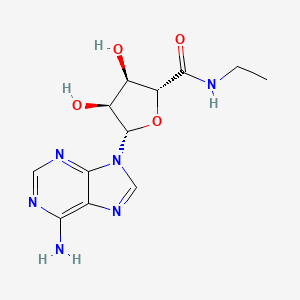
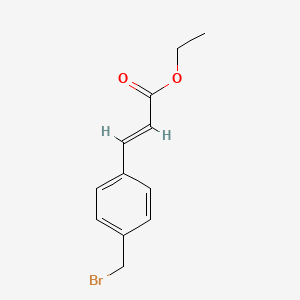
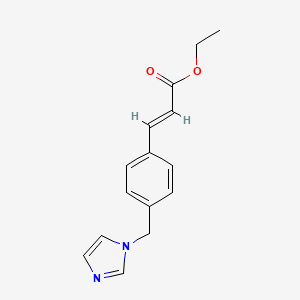
![2-[4-(5,6-Diphenylpyrazin-2-yl)oxybutoxy]acetic acid](/img/structure/B3331162.png)
